
4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an aminomethyl group and a difluoroethoxy group attached to a phenol ring, making it a versatile molecule for research and industrial purposes.
準備方法
The synthesis of 4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride typically involves multiple steps, starting with the preparation of the phenol derivative. The synthetic route may include:
Nucleophilic substitution: Introduction of the difluoroethoxy group via a nucleophilic substitution reaction.
Aminomethylation: Addition of the aminomethyl group through a Mannich reaction or similar aminomethylation process.
Hydrochloride formation: Conversion to the hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
化学反応の分析
4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different ether derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the difluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar compounds to 4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride include:
4-(Aminomethyl)phenol: Lacks the difluoroethoxy group, resulting in different chemical and biological properties.
2-(2,2-Difluoroethoxy)phenol: Lacks the aminomethyl group, affecting its reactivity and applications.
4-(Aminomethyl)-2-(ethoxy)phenol:
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C9H12ClF2NO2 |
|---|---|
分子量 |
239.65 g/mol |
IUPAC名 |
4-(aminomethyl)-2-(2,2-difluoroethoxy)phenol;hydrochloride |
InChI |
InChI=1S/C9H11F2NO2.ClH/c10-9(11)5-14-8-3-6(4-12)1-2-7(8)13;/h1-3,9,13H,4-5,12H2;1H |
InChIキー |
HCRQFDSTTRNVAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CN)OCC(F)F)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


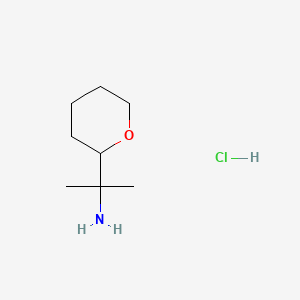
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
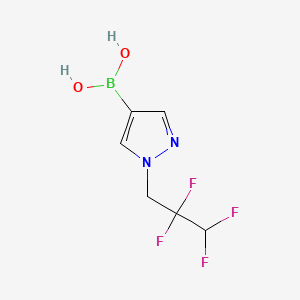
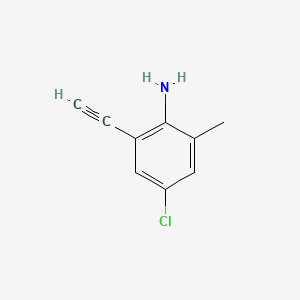
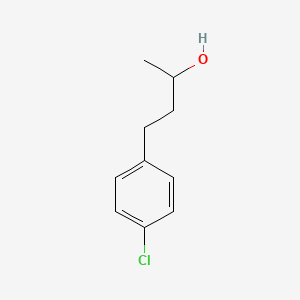
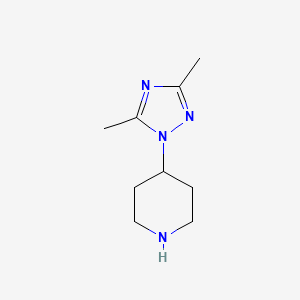
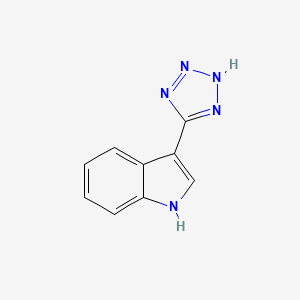
![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
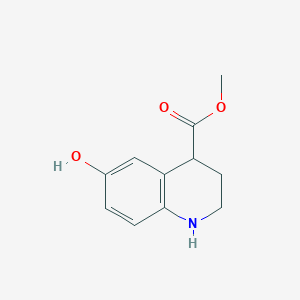
![3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13456767.png)


![1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13456778.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one](/img/structure/B13456788.png)
